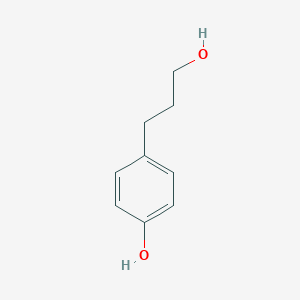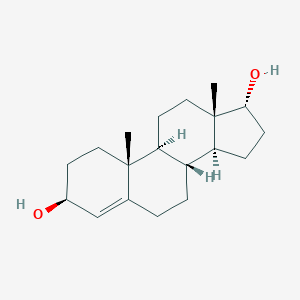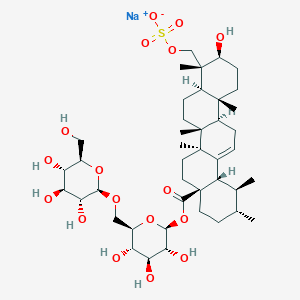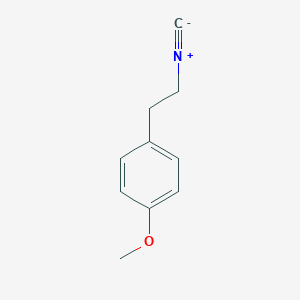
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one, also known as (S)-THP, is a cyclic compound that has been used in various scientific research applications. It is a chiral molecule that has both a cis and trans isomer, but the (S)-THP isomer is the one that is most commonly studied.
Mécanisme D'action
The mechanism of action of (S)-THP is not fully understood, but it is believed to act on various molecular targets in the body. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and DNA methyltransferases, which are involved in epigenetic regulation. (S)-THP has also been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
(S)-THP has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of histone deacetylases. (S)-THP has also been shown to modulate the activity of neurotransmitter receptors, which may have implications for the treatment of neurological disorders. Additionally, (S)-THP has been shown to have anti-inflammatory and immunomodulatory effects, which may have implications for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-THP has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively target specific molecular targets. However, (S)-THP also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Additionally, (S)-THP may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on (S)-THP. One area of research is the development of more efficient and selective synthesis methods for (S)-THP. Another area of research is the identification of new molecular targets for (S)-THP, which may lead to the discovery of new therapeutic applications. Additionally, the development of new formulations and delivery methods for (S)-THP may improve its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of (S)-THP can be achieved through various methods, but the most common one is the asymmetric hydrogenation of pyrrole-2-carboxylic acid. This method involves the use of a chiral catalyst to selectively hydrogenate the pyrrole ring, resulting in the formation of (S)-THP as the major product. Other methods include the reduction of pyrrole-2-carbaldehyde with sodium borohydride and the reduction of pyrrole-2-carboxylic acid with lithium aluminum hydride.
Applications De Recherche Scientifique
(S)-THP has been used in various scientific research applications, including drug discovery, organic synthesis, and chemical biology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and infectious diseases. (S)-THP has also been used as a chiral building block in the synthesis of complex natural products and pharmaceuticals.
Propriétés
Numéro CAS |
118608-30-3 |
|---|---|
Nom du produit |
(S)-Tetrahydro-1H-pyrrolizin-2(3H)-one |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(8S)-1,3,5,6,7,8-hexahydropyrrolizin-2-one |
InChI |
InChI=1S/C7H11NO/c9-7-4-6-2-1-3-8(6)5-7/h6H,1-5H2/t6-/m0/s1 |
Clé InChI |
SUDPHUUFVZFKBR-LURJTMIESA-N |
SMILES isomérique |
C1C[C@H]2CC(=O)CN2C1 |
SMILES |
C1CC2CC(=O)CN2C1 |
SMILES canonique |
C1CC2CC(=O)CN2C1 |
Synonymes |
1H-Pyrrolizin-2(3H)-one,tetrahydro-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




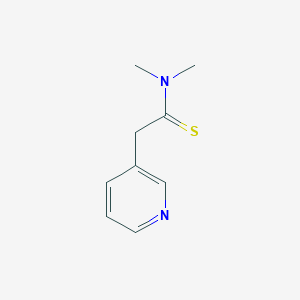
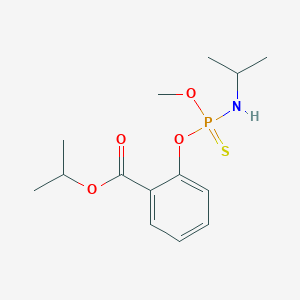
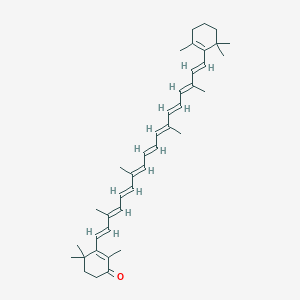
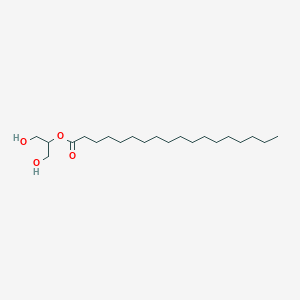
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)
![4-Isothiocyanatophenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B51693.png)

